1,2-Dihydrotanshinquinone
Overview
Description
1,2-Dihydrotanshinquinone (1,2-Dihydrotanshinone) is an abietane diterpene . It inhibits the formation of the pathogenic complex formed between (CUG)n-RNA and the splicing-factor muscleblind-like 1 (MBNL1) . It can be used for the research of myotonic dystrophy type 1 .
Synthesis Analysis
Tanshinones, including 1,2-Dihydrotanshinquinone, are generally considered to be synthesized via the MEP pathways, which involve and generate the monoterpenes, certain sesquiterpenes, diterpenes, carotenoids, and the side chains of chlorophylls and plastoquinone .Molecular Structure Analysis
1,2-Dihydrotanshinquinone is an abietane diterpene .Chemical Reactions Analysis
1,2-Dihydrotanshinquinone is involved in various biological processes such as Autophagy, Anti-infection, Antibody-drug Conjugate/ADC Related, Apoptosis, Cell Cycle/DNA Damage, Cytoskeleton, Epigenetics, GPCR/G Protein, Immunology/Inflammation, JAK/STAT Signaling, MAPK/ERK Pathway, Membrane Transporter/Ion Channel, Metabolic Enzyme/Protease, Neuronal Signaling, NF-κB, PI3K/Akt/mTOR, PROTAC, Protein Tyrosine Kinase/RTK .Physical And Chemical Properties Analysis
1,2-Dihydrotanshinquinone has a boiling point of 495.6±44.0 °C (Predicted) and a density of 1.286±0.06 g/cm3 (Predicted) . It is a yellow-red powder with a melting point of 237-238°C. It is soluble in organic solvents such as ethanol, acetone, and chloroform, but insoluble in water. It has a molecular weight of 274.31 g/mol and a chemical formula of C15H10O4.Scientific Research Applications
Anti-Cancer Activities
Specific Scientific Field
The field of oncology, specifically the study of anti-cancer activities .
Summary of the Application
Tanshinones, including 1,2-Dihydrotanshinquinone, have been investigated for their anti-cancer activities in vitro and in vivo . They have shown potential in affecting multiple cellular processes and molecular targets in cell culture models .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the sources. However, it is common in such studies to use cell culture models for in vitro experiments and animal models for in vivo experiments .
Results or Outcomes
While previous studies have suggested the anti-cancer potential of tanshinones, data from in vivo potency assessment experiments in preclinical models vary greatly due to lack of uniformity of solvent vehicles and routes of administration . Chemical modifications and novel formulations have been made to address the poor oral bioavailability of tanshinones .
Myotonic Dystrophy Type 1 Research
Specific Scientific Field
The field of neurology, specifically the study of myotonic dystrophy type 1 .
Summary of the Application
1,2-Dihydrotanshinquinone has been found to inhibit the formation of the pathogenic complex formed between (CUG)n-RNA and the splicing-factor muscleblind-like 1 (MBNL1) .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the sources. However, it is common in such studies to use molecular biology techniques to study the interactions between RNA and proteins .
Results or Outcomes
The inhibition of the pathogenic complex could potentially be used for the research of myotonic dystrophy type 1 .
Safety And Hazards
1,2-Dihydrotanshinquinone is harmful if swallowed, in contact with skin or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .
Future Directions
Tanshinones from a traditional Chinese medicine, the rhizome of Salvia miltiorrhiza Bunge (Danshen), have potent effects on cell proliferation and migration . Especially for human osteosarcoma U−2 OS cells, tanshinones significantly enhanced the cell adherence, implying a possible role in cell adhesion and cell migration inhibition .
properties
IUPAC Name |
1,6-dimethyl-8,9-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h4,6-8H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOSADAKNZWZGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60998959 | |
Record name | 1,6-Dimethyl-8,9-dihydrophenanthro[1,2-b]furan-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60998959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydrotanshinquinone | |
CAS RN |
77769-21-2 | |
Record name | 1,2-Dihydrotanshinquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077769212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Dimethyl-8,9-dihydrophenanthro[1,2-b]furan-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60998959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.